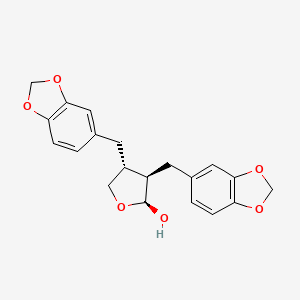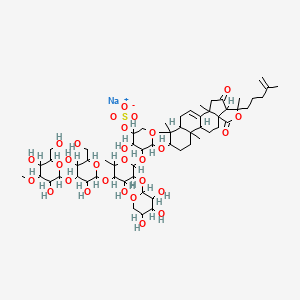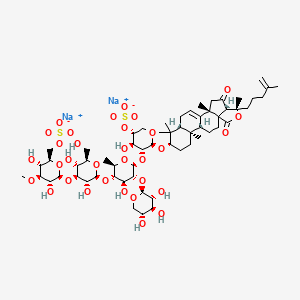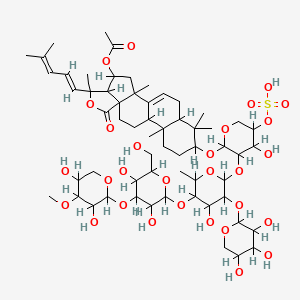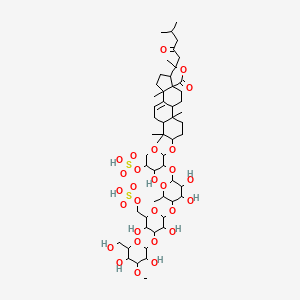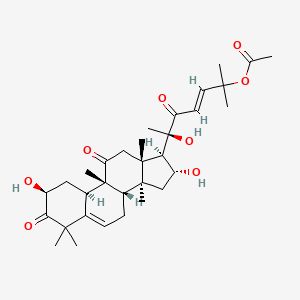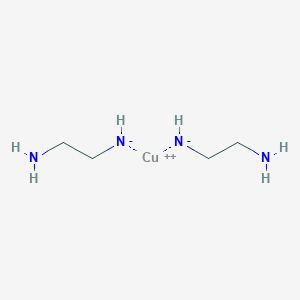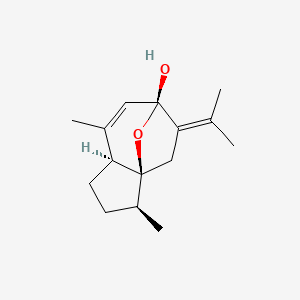
Ciclobutirol
Descripción general
Descripción
Ciclobutirol es un ácido monocarboxílico hidroxilado con la fórmula química C10H18O3 . Se caracteriza por un grupo hidroxilo geminal a un grupo 1-carboxipropil en un anillo de ciclohexano . This compound se utiliza principalmente como agente colerético en la terapia biliar, donde inhibe la secreción de lípidos biliares .
Aplicaciones Científicas De Investigación
Ciclobutirol tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como reactivo en síntesis orgánica y como compuesto modelo para estudiar mecanismos de reacción.
Biología: Investigado por sus efectos sobre los procesos celulares y las vías metabólicas.
Medicina: Explorado por sus potenciales efectos terapéuticos en la terapia biliar y los trastornos hepáticos.
Industria: Utilizado en la producción de productos farmacéuticos y como intermedio en la fabricación química
Mecanismo De Acción
Ciclobutirol ejerce sus efectos al inhibir la secreción de lípidos biliares. Actúa sobre dianas moleculares y vías específicas involucradas en la producción de bilis y el metabolismo de lípidos. El mecanismo exacto implica la modulación de enzimas y transportadores responsables de la secreción de lípidos, lo que lleva a niveles reducidos de colesterol y fosfolípidos en la bilis .
Análisis Bioquímico
Biochemical Properties
Cyclobutyrol plays a significant role in biochemical reactions, particularly in the liver. It interacts with enzymes and proteins involved in bile production and lipid secretion
Cellular Effects
Cyclobutyrol has profound effects on various types of cells, especially hepatocytes, the primary cell type in the liver. It influences cell function by modulating bile production and lipid secretion
Molecular Mechanism
The molecular mechanism of action of Cyclobutyrol involves its role as a choleretic agent. It exerts its effects at the molecular level by interacting with certain biomolecules involved in bile production and lipid secretion
Metabolic Pathways
Cyclobutyrol is involved in the metabolic pathways related to bile production and lipid secretion It likely interacts with enzymes or cofactors within these pathways, potentially affecting metabolic flux or metabolite levels
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Ciclobutirol se puede sintetizar mediante varios métodos de síntesis orgánica. Un enfoque común implica la reacción de ciclohexanona con ácido butírico en presencia de un catalizador adecuado. La reacción generalmente requiere condiciones controladas de temperatura y presión para asegurar la formación del producto deseado.
Métodos de producción industrial: En entornos industriales, el this compound se produce mediante un proceso de síntesis de varios pasos. El proceso comienza con la preparación de ciclohexanona, seguida de su reacción con ácido butírico en condiciones optimizadas. El producto final se purifica utilizando técnicas como la destilación y la recristalización para lograr la pureza y el rendimiento deseados .
Análisis De Reacciones Químicas
Tipos de reacciones: Ciclobutirol experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el this compound en sus alcoholes correspondientes.
Sustitución: this compound puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos o nucleófilos en condiciones específicas.
Principales productos formados:
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados de ciclohexano sustituidos.
Comparación Con Compuestos Similares
Ciclobutirol pertenece a la clase de compuestos orgánicos conocidos como ciclohexanoles. Compuestos similares incluyen:
Ciclohexanol: Un alcohol simple con un anillo de ciclohexano.
Ciclohexanona: Un derivado cetónico del ciclohexanol.
Ácido ciclohexanacético: Un derivado de ácido carboxílico del ciclohexano.
Unicidad: this compound es único debido a su estructura específica, que incluye un grupo hidroxilo y un grupo carboxipropil en un anillo de ciclohexano. Esta estructura única contribuye a su actividad colerética específica y su capacidad para inhibir la secreción de lípidos biliares .
Propiedades
IUPAC Name |
2-(1-hydroxycyclohexyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-8(9(11)12)10(13)6-4-3-5-7-10/h8,13H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVFTEMPSCMWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)C1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1130-23-0 (hydrochloride salt) | |
| Record name | Cyclobutyrol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00862084 | |
| Record name | Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512-16-3 | |
| Record name | α-Ethyl-1-hydroxycyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyrol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutyrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutyrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOBUTYROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T4L120N6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Cyclobutyrol's choleretic effect?
A1: Cyclobutyrol induces choleresis, an increase in bile flow, primarily through a bile acid-independent mechanism. [, ] This means its effect on bile flow is not directly related to stimulating bile acid secretion. Research suggests its choleretic action is related to its pharmacokinetic properties and how it is excreted from the liver. []
Q2: How does Cyclobutyrol affect the secretion of different components of bile?
A2: While Cyclobutyrol increases overall bile flow, it selectively reduces the secretion of biliary lipids, specifically cholesterol and phospholipids. [, , ] Interestingly, it does not significantly modify bile acid secretion. [] This uncoupling effect on lipid secretion is a key characteristic of Cyclobutyrol's action.
Q3: Where in the liver does Cyclobutyrol exert its effects on biliary lipid secretion?
A3: Studies using isolated perfused rat livers suggest that Cyclobutyrol likely acts at the level of the canalicular membrane, which is the site of bile formation. [] It appears to interfere with the processes involved in the transport of cholesterol and phospholipids into the bile canaliculi without affecting bile acid secretion or intracellular vesicular transport. []
Q4: Are there any known structural analogs of Cyclobutyrol that exhibit similar effects on biliary lipid secretion?
A4: While the provided research focuses specifically on Cyclobutyrol, it mentions that "a number of organic anions are known to decrease biliary secretion of cholesterol and phospholipid without affecting bile acid secretion." [] This suggests that structural modifications of Cyclobutyrol or exploration of other organic anions could lead to the discovery of compounds with similar or even enhanced properties.
Q5: What are the potential implications of Cyclobutyrol's selective effects on biliary lipid secretion?
A5: By decreasing biliary cholesterol and phospholipid secretion without affecting bile acids, Cyclobutyrol administration leads to a statistically significant decrease in the cholesterol/bile acid and phospholipid/bile acid molar ratios and in the lithogenic index of the bile. [] This modification of bile composition could be of interest for conditions where altering the balance of biliary lipids is therapeutically relevant, such as in gallstone prevention.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


